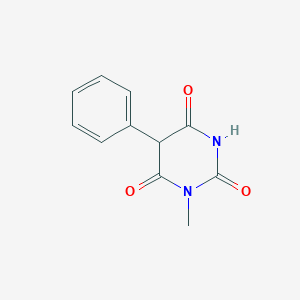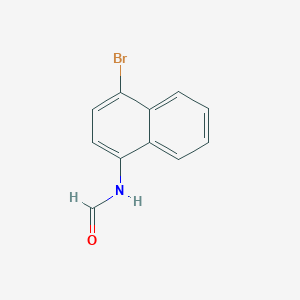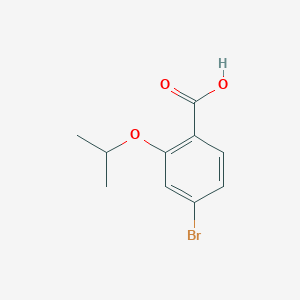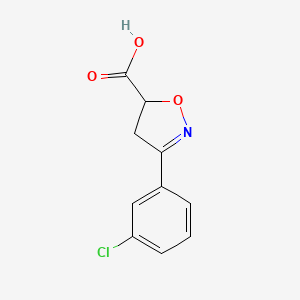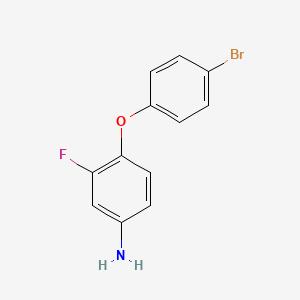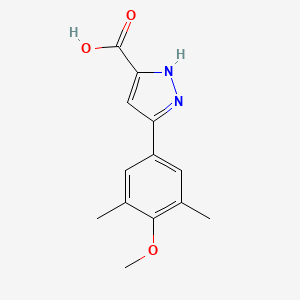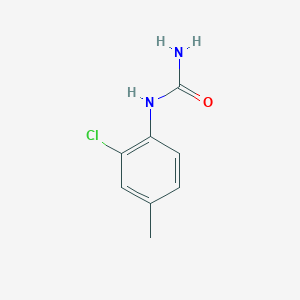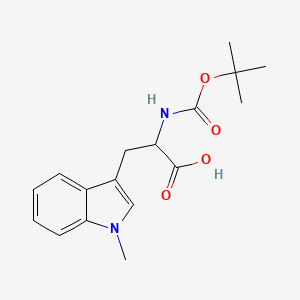
5-(4-Propylphenyl)-1H-pyrazole-3-carboxylic acid
描述
Synthesis Analysis
The synthesis of this compound involves several steps, including the formation of the pyrazole ring and subsequent functionalization. Methods such as condensation reactions, cyclizations, and carboxylation may be employed. Detailed synthetic routes can be found in relevant literature .
作用机制
5-(4-Propylphenyl)-1H-pyrazole-3-carboxylic acid's mechanism of action is not fully understood, but studies have shown that it can inhibit COX-2 activity, which is involved in inflammation and pain. This compound has also been shown to induce apoptosis in cancer cells, potentially through the activation of caspase-3 and the downregulation of Bcl-2 expression. Further studies are needed to fully understand this compound's mechanism of action.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and anticancer effects in vitro. In animal studies, this compound has been shown to reduce inflammation in a model of acute lung injury and to inhibit tumor growth in a mouse model of melanoma. However, more studies are needed to determine this compound's potential effects in vivo.
实验室实验的优点和局限性
5-(4-Propylphenyl)-1H-pyrazole-3-carboxylic acid's advantages for lab experiments include its accessibility through various synthesis methods, its potential as a building block for the synthesis of other compounds, and its potential applications in medicinal chemistry, organic synthesis, and materials science. However, this compound's limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
未来方向
There are several potential future directions for 5-(4-Propylphenyl)-1H-pyrazole-3-carboxylic acid research, including:
1. Investigation of this compound's potential as an anti-inflammatory and anticancer agent in vivo.
2. Optimization of this compound synthesis methods to improve yield and purity.
3. Investigation of this compound's potential as a ligand for the preparation of metal complexes.
4. Investigation of this compound's potential as a building block for the synthesis of other compounds.
5. Investigation of this compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, this compound is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. Further studies are needed to fully understand this compound's potential as an anti-inflammatory and anticancer agent, as well as its potential applications in other fields.
科学研究应用
5-(4-Propylphenyl)-1H-pyrazole-3-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory agent, with studies showing its inhibitory effects on cyclooxygenase-2 (COX-2) activity. This compound has also been studied for its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. In organic synthesis, this compound has been used as a building block for the synthesis of other compounds. In materials science, this compound has been investigated for its potential as a ligand for the preparation of metal complexes.
属性
IUPAC Name |
3-(4-propylphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-3-9-4-6-10(7-5-9)11-8-12(13(16)17)15-14-11/h4-8H,2-3H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSPQTLRTGPZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B3076011.png)

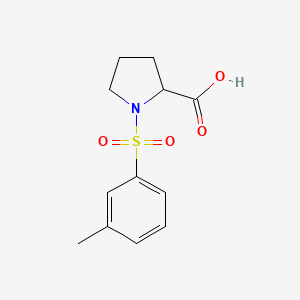
![(1S,3S,5S)-tert-Butyl 3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3076023.png)

